molecular formula C19H14N2O5S2 B2745051 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 24834-70-6

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2745051
CAS No.: 24834-70-6
M. Wt: 414.45
InChI Key: JGUDVMXQHQXPDZ-WJDWOHSUSA-N
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Description

This compound (CAS 1641543-80-7) is a thiazolidinone derivative featuring a 4-nitrophenylmethylidene group at position 5 and a 3-phenylpropanoic acid substituent at position 3 of the heterocyclic core. The Z-configuration at the exocyclic double bond (5Z) is critical for maintaining its structural integrity and biological activity. Thiazolidinones are known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-17-16(11-13-6-8-14(9-7-13)21(25)26)28-19(27)20(17)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDVMXQHQXPDZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule characterized by its thiazolidine ring and nitrophenyl group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure

The molecular formula for this compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 318.35 g/mol. The presence of the nitrophenyl group and thiazolidine moiety contributes to its biological properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. It forms stable complexes that can modulate enzymatic activities and influence signal transduction pathways. The thiazolidine ring is particularly significant for its potential interactions with biological macromolecules.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The nitrophenyl group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. This suggests a potential role in cancer therapeutics.

Antimicrobial Properties

Preliminary investigations indicate that derivatives of thiazolidine compounds possess antimicrobial activities. The specific interactions of this compound with microbial enzymes could inhibit growth or survival, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory properties, possibly linked to their ability to inhibit pro-inflammatory cytokines. This compound's structural features may allow it to modulate inflammatory responses effectively.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit tyrosinase activity, an enzyme critical in melanin production. For example, studies measuring the IC50 values of related compounds showed significant inhibition compared to standard inhibitors like kojic acid .

Table 1: IC50 Values for Tyrosinase Inhibition

CompoundIC50 (µM)
2-Nitrobenzaldehyde17.05
Kojic Acid36.68

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines (e.g., B16F10 melanoma cells) indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 30 µM. This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

When compared to other thiazolidine derivatives, the unique combination of functional groups in this compound enhances its biological activity profile. The presence of both electron-withdrawing (nitro) and electron-donating (thiazolidine) groups allows for diverse interactions within biological systems.

Table 2: Comparison of Thiazolidine Derivatives

Compound NameStructure FeaturesNotable Activity
Compound ANitrophenyl + ThiazolidineAntioxidant
Compound BFluorophenyl + ThiazolidineAntimicrobial
Current Compound Nitrophenyl + Thiazolidine Antioxidant, Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 5-Position

4-Chlorophenyl Substitution
  • Compound: 2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid (CAS 1414727-15-3)
  • Key Differences : The nitro group is replaced with a chloro substituent. Chlorine is moderately electron-withdrawing, reducing the compound’s reactivity compared to the nitro analogue.
  • Impact : Lower molecular weight (403.9 g/mol vs. ~434 g/mol for the nitro compound) and altered lipophilicity (predicted pKa 3.51). This substitution may reduce antibacterial potency but improve metabolic stability .
Heterocyclic Substituents: Furan and Pyrido-Pyrimidine
  • Compound 1: 3-[(5Z)-5-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid Key Differences: Incorporates a 5-(4-nitrophenyl)furan group. Impact: May improve bioavailability but reduce stability due to furan’s susceptibility to oxidative metabolism .
  • Compound 2: 3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Key Differences: Features a fused pyrido-pyrimidine system with a fluorophenoxy group. Impact: The fluorophenoxy group increases metabolic stability, while the fused ring system may enhance binding to hydrophobic enzyme pockets .
Alkenyl and Indole Substituents
  • Compound 1 : 2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Kinedak/Sorbistat)
    • Key Differences : Substitutes the nitro group with a conjugated alkenyl chain.
    • Impact : Increased lipophilicity improves membrane permeability, making it suitable for oral administration. Clinically used as an antidiabetic agent .
  • Compound 2: 2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Key Differences: Contains a brominated indole moiety.

Modifications to the Carboxylic Acid Side Chain

  • Compound: 4-[(5Z)-4-Oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Key Differences: The phenylpropanoic acid is replaced with a butanoic acid chain. Impact: Elongation of the carboxylic acid chain may alter binding kinetics in enzyme active sites, as seen in molecular docking studies targeting shikimate kinase .

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